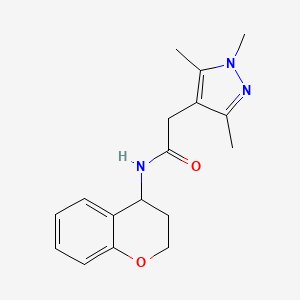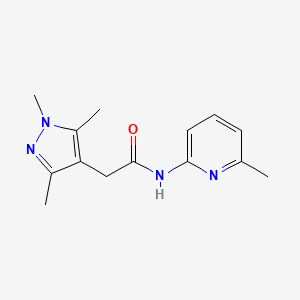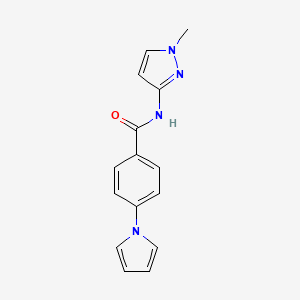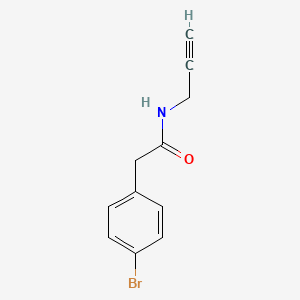
N-(oxolan-2-ylmethyl)-2,3-dihydro-1-benzothiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(oxolan-2-ylmethyl)-2,3-dihydro-1-benzothiophene-2-carboxamide, also known as OBTA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. OBTA is a synthetic compound that belongs to the class of benzothiophene derivatives. It has a complex molecular structure that makes it an interesting subject of study for chemists, biologists, and pharmacologists.
Mecanismo De Acción
N-(oxolan-2-ylmethyl)-2,3-dihydro-1-benzothiophene-2-carboxamide exerts its biological effects by binding to specific receptors or enzymes in the body. The exact mechanism of action of N-(oxolan-2-ylmethyl)-2,3-dihydro-1-benzothiophene-2-carboxamide is still under investigation, but it is believed to interact with the dopamine and serotonin systems in the brain. N-(oxolan-2-ylmethyl)-2,3-dihydro-1-benzothiophene-2-carboxamide has been shown to modulate the release of these neurotransmitters, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
N-(oxolan-2-ylmethyl)-2,3-dihydro-1-benzothiophene-2-carboxamide has been shown to have a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective properties. N-(oxolan-2-ylmethyl)-2,3-dihydro-1-benzothiophene-2-carboxamide has also been shown to have analgesic effects, making it a potential candidate for the treatment of pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(oxolan-2-ylmethyl)-2,3-dihydro-1-benzothiophene-2-carboxamide has several advantages for use in laboratory experiments, including its high purity, stability, and low toxicity. However, the synthesis of N-(oxolan-2-ylmethyl)-2,3-dihydro-1-benzothiophene-2-carboxamide can be challenging, and it may not be readily available for use in all laboratories. Additionally, the exact mechanism of action of N-(oxolan-2-ylmethyl)-2,3-dihydro-1-benzothiophene-2-carboxamide is still under investigation, which may limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for research on N-(oxolan-2-ylmethyl)-2,3-dihydro-1-benzothiophene-2-carboxamide. One promising area of study is the development of N-(oxolan-2-ylmethyl)-2,3-dihydro-1-benzothiophene-2-carboxamide-based fluorescent probes for imaging biological systems. N-(oxolan-2-ylmethyl)-2,3-dihydro-1-benzothiophene-2-carboxamide may also have potential as a therapeutic agent for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Further studies are needed to fully understand the mechanism of action of N-(oxolan-2-ylmethyl)-2,3-dihydro-1-benzothiophene-2-carboxamide and to explore its potential applications in various fields.
Métodos De Síntesis
N-(oxolan-2-ylmethyl)-2,3-dihydro-1-benzothiophene-2-carboxamide can be synthesized using various methods, including the Pd-catalyzed C-H functionalization method, the Suzuki-Miyaura coupling reaction, and the Buchwald-Hartwig amination reaction. The Pd-catalyzed C-H functionalization method is the most commonly used method for synthesizing N-(oxolan-2-ylmethyl)-2,3-dihydro-1-benzothiophene-2-carboxamide. This method involves the use of palladium as a catalyst to functionalize the C-H bond of the benzothiophene ring, resulting in the formation of N-(oxolan-2-ylmethyl)-2,3-dihydro-1-benzothiophene-2-carboxamide.
Aplicaciones Científicas De Investigación
N-(oxolan-2-ylmethyl)-2,3-dihydro-1-benzothiophene-2-carboxamide has been studied extensively for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, N-(oxolan-2-ylmethyl)-2,3-dihydro-1-benzothiophene-2-carboxamide has been investigated for its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. N-(oxolan-2-ylmethyl)-2,3-dihydro-1-benzothiophene-2-carboxamide has also been studied for its potential use as a fluorescent probe for imaging biological systems.
Propiedades
IUPAC Name |
N-(oxolan-2-ylmethyl)-2,3-dihydro-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2S/c16-14(15-9-11-5-3-7-17-11)13-8-10-4-1-2-6-12(10)18-13/h1-2,4,6,11,13H,3,5,7-9H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSPJMCANWPYTND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2CC3=CC=CC=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(oxolan-2-ylmethyl)-2,3-dihydro-1-benzothiophene-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3,4-dimethyl-N-[3-(methylcarbamoyl)phenyl]benzamide](/img/structure/B7457468.png)

![N-[1-(2,3-dihydroindol-1-yl)-3-methyl-1-oxobutan-2-yl]acetamide](/img/structure/B7457476.png)
![1-[5-(2,3-dihydroindole-1-carbonyl)-1H-pyrrol-3-yl]ethanone](/img/structure/B7457483.png)



![6-[(6-Ethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7457509.png)
![3-fluoro-4-[(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methyl]benzonitrile](/img/structure/B7457533.png)